molecular formula C8H5BrClFO2 B1409627 Methyl 2-bromo-4-chloro-5-fluorobenzoate CAS No. 1807003-11-7

Methyl 2-bromo-4-chloro-5-fluorobenzoate

Cat. No.: B1409627
CAS No.: 1807003-11-7
M. Wt: 267.48 g/mol
InChI Key: CAQZLFVZFCVXIR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-chloro-5-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-chloro-5-fluorobenzoate typically involves the esterification of 2-bromo-4-chloro-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-chloro-5-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution:

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or other substituted benzoates.

    Reduction: Formation of the corresponding alcohols.

Scientific Research Applications

Methyl 2-bromo-4-chloro-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-chloro-5-fluorobenzoate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms (bromine, chlorine, and fluorine) can enhance its binding affinity and selectivity for certain molecular targets. The ester group can also undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Methyl 2-bromo-4-chloro-5-fluorobenzoate can be compared with other halogenated benzoates, such as:

  • Methyl 5-bromo-4-chloro-2-fluorobenzoate
  • Methyl 4-bromo-2-chloro-5-fluorobenzoate
  • Methyl 2-bromo-5-chlorobenzoate

Uniqueness

The unique combination of bromine, chlorine, and fluorine atoms in this compound imparts distinct chemical properties, such as increased reactivity and specific binding interactions. This makes it a valuable compound for targeted applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can harness its potential for various scientific and industrial purposes.

Properties

IUPAC Name

methyl 2-bromo-4-chloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQZLFVZFCVXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501208759
Record name Benzoic acid, 2-bromo-4-chloro-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807003-11-7
Record name Benzoic acid, 2-bromo-4-chloro-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807003-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-bromo-4-chloro-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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